molecular formula C22H10N4O2 B10887227 3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile

3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile

Cat. No.: B10887227
M. Wt: 362.3 g/mol
InChI Key: VJHHZSMAQVZBKG-UHFFFAOYSA-N
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Description

3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile is a chemical compound with the molecular formula C22H10N4O2. It is known for its unique structure, which includes two phthalonitrile groups connected by a phenoxy bridge.

Preparation Methods

The synthesis of 3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile typically involves a nucleophilic substitution reaction. One common method is to react 2,3-dicyanophenol with 3-bromophenol in the presence of a base, such as potassium carbonate, to form the intermediate 3-(2,3-dicyanophenoxy)phenol. This intermediate is then reacted with phthalonitrile under similar conditions to yield the final product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile involves its ability to form stable polymers and resins through polymerization reactions. The nitrile groups play a crucial role in cross-linking, leading to the formation of a robust polymer network. This cross-linking enhances the thermal and mechanical properties of the resulting materials .

Comparison with Similar Compounds

3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile can be compared with other phthalonitrile compounds, such as:

  • 4-[3-(3,4-Dicyanophenoxy)phenoxy]phthalonitrile
  • 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile
  • 4-(4-{1-[4-(3,4-Dicyanophenoxy)phenyl]cyclohexyl}phenoxy)phthalonitrile

These compounds share similar structural features but differ in the position and nature of substituents on the phenoxy groups. The unique structure of this compound, with its specific arrangement of nitrile groups, contributes to its distinct properties and applications .

Properties

Molecular Formula

C22H10N4O2

Molecular Weight

362.3 g/mol

IUPAC Name

3-[3-(2,3-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H10N4O2/c23-11-15-4-1-8-21(19(15)13-25)27-17-6-3-7-18(10-17)28-22-9-2-5-16(12-24)20(22)14-26/h1-10H

InChI Key

VJHHZSMAQVZBKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2C#N)C#N)OC3=CC=CC(=C3C#N)C#N

Origin of Product

United States

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